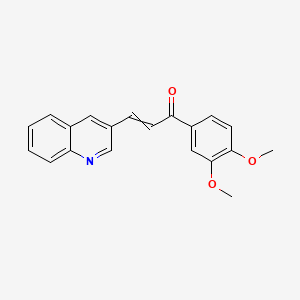

1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one

Description

1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system bridging a 3,4-dimethoxyphenyl group and a quinolin-3-yl moiety. Chalcones (Ar–CO–CH=CH–Ar') are versatile scaffolds in medicinal and materials chemistry due to their structural adaptability and diverse bioactivities, including antiviral, antioxidant, and anticancer properties . The 3,4-dimethoxyphenyl group enhances electron density and solubility, while the quinolin-3-yl substituent introduces a heteroaromatic system capable of π-π stacking and hydrogen bonding, critical for target binding . This compound’s synthesis typically involves Claisen-Schmidt condensation, as seen in analogous chalcones , and its characterization employs spectroscopic (NMR, IR, UV-Vis) and crystallographic techniques .

Properties

CAS No. |

914383-85-0 |

|---|---|

Molecular Formula |

C20H17NO3 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-quinolin-3-ylprop-2-en-1-one |

InChI |

InChI=1S/C20H17NO3/c1-23-19-10-8-16(12-20(19)24-2)18(22)9-7-14-11-15-5-3-4-6-17(15)21-13-14/h3-13H,1-2H3 |

InChI Key |

LPZZPMRTMCHFMC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C=CC2=CC3=CC=CC=C3N=C2)OC |

Origin of Product |

United States |

Preparation Methods

Method A: Using IBX (Iodoxybenzoic Acid)

This method utilizes iodoxybenzoic acid in dimethyl sulfoxide to oxidize an intermediate alcohol to the desired enone:

Reagents :

- Iodoxybenzoic acid (6.02 g, 21.5 mmol)

- Dimethyl sulfoxide

- Intermediate alcohol (e.g., prop-2-yn-1-ol derivative)

-

- Dissolve iodoxybenzoic acid in dimethyl sulfoxide and stir until homogeneous.

- Slowly add the alcohol solution and stir for about two hours.

- After completion, add ice water to precipitate the product.

- Extract with ethyl acetate, wash, dry over sodium sulfate, and evaporate to obtain the crude product.

- Recrystallize from methanol for purity.

Method B: Direct Condensation with Amine

In this method, an amine is directly added to a solution containing the chalcone derivative:

Reagents :

- Chalcone derivative (from previous steps)

- Aniline or substituted aniline

- Ethanol

Summary of Yields and Characterization

The following table summarizes yields and characterization data from various preparation methods:

| Method | Yield (%) | Melting Point (°C) | Characterization Techniques |

|---|---|---|---|

| Chalcone Synthesis | ~85 | Not specified | NMR, TLC |

| IBX Oxidation | ~70 | 147–149 | NMR, MS |

| Direct Amine Addition | ~75 | Not specified | NMR, TLC |

The preparation of 1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one can be effectively achieved through multiple synthetic routes that offer varying yields and purification challenges. Each method has its advantages depending on available reagents and desired purity levels. Further studies could explore optimizing these methods for better efficiency or exploring novel synthetic pathways that could enhance biological activity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one exhibits promising anticancer properties. A study investigated its effects on various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The compound demonstrated significant antiproliferative activity with IC50 values ranging from 5 to 15 µg/mL.

Case Study: Anticancer Mechanism

In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to enhanced cell death in cancerous tissues .

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| HCT-116 | 5.0 | Apoptosis induction via caspase activation |

| MCF-7 | 7.5 | Modulation of cell cycle regulators |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Study: Antimicrobial Efficacy

A study assessed the minimum inhibitory concentration (MIC) of the compound against selected pathogens. Results indicated that the compound exhibited MIC values as low as 10 µg/mL against S. aureus, suggesting strong antibacterial potential .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 20 |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated in various models. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Inhibition of Inflammatory Markers

In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a notable decrease in cytokine production, indicating its role as an anti-inflammatory agent .

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 50 |

| IL-6 | 200 | 70 |

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it might interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent-driven properties are summarized in Table 1.

Table 1: Structural Analogs and Substituent Effects

Key Observations :

- Quinoline vs. Phenyl: Quinoline’s nitrogen atom and extended π-system enhance binding to biological targets (e.g., viral proteins) compared to phenyl analogs .

- Methoxy vs. Hydroxyl : Hydroxyl groups (e.g., 4-hydroxyphenyl) improve antioxidant activity but may reduce stability due to higher reactivity .

- Halogen Substituents: Bromine or trifluoromethyl groups enhance optical nonlinearity and electron-withdrawing effects, relevant for materials science .

Key Observations :

- Antiviral Activity: Quinoline derivatives with extended substituents (e.g., nonyloxy chains) exhibit superior docking scores .

- Antioxidant Activity : Hydroxyl-substituted chalcones outperform methoxy analogs due to direct radical neutralization .

- Anti-inflammatory Activity : Electron-withdrawing groups (e.g., trifluoromethyl) enhance potency in cellular assays .

Physicochemical and Spectral Properties

Table 3: Physicochemical and Spectral Comparisons

Key Observations :

- Spectral Shifts: Conjugated enone systems show characteristic UV-Vis absorption (~350 nm), while substituents like hydroxyl or amino groups alter IR/NMR profiles .

- Crystal Packing : Hydrogen bonding (e.g., O–H···O) in hydroxyl analogs improves crystallinity, whereas methoxy groups favor hydrophobic interactions .

Key Observations :

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Chalcones are characterized by their open-chain structure containing a phenyl group and a ketone functional group, which contributes to their reactivity and potential therapeutic applications. This compound's unique structure, incorporating both methoxy and quinoline moieties, suggests significant pharmacological potential.

Chemical Structure and Properties

The chemical structure of this compound is depicted below:

This compound features:

- Methoxy groups : Enhance solubility and biological activity.

- Quinoline moiety : Known for various medicinal properties, including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chalcone derivatives, including this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines.

Mechanism of Action :

The anticancer activity is attributed to multiple mechanisms:

- Inhibition of cell proliferation.

- Induction of apoptosis in cancer cells.

- Targeting specific enzymes involved in cancer progression.

Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.

Antimicrobial Efficacy :

The compound exhibits significant antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) are shown in Table 2.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Salmonella typhimurium | 16 |

Case Studies

Several case studies have explored the biological activity of this chalcone derivative:

-

Study on Anticancer Mechanisms :

- A study investigated the effects of the compound on apoptosis pathways in HeLa cells. Results indicated upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, suggesting a robust mechanism for inducing cell death in cancer cells.

-

Antimicrobial Efficacy Assessment :

- Another study focused on the antimicrobial properties against multi-drug resistant strains of bacteria. The compound showed promising results, with effectiveness comparable to standard antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of chalcone derivatives. Modifications to the methoxy groups or quinoline moiety may enhance potency or selectivity towards specific biological targets.

Table 3 outlines some structural analogs and their corresponding activities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)-3-(quinolin-2-yl)prop-2-enone | Structure | Moderate anticancer activity |

| 1-(2-Hydroxyphenyl)-3-(quinolin-4-y)prop-2-enone | Structure | Enhanced antibacterial activity |

Q & A

Q. What are the established synthetic routes for 1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Claisen-Schmidt condensation, reacting 3,4-dimethoxyacetophenone with quinoline-3-carbaldehyde in the presence of a base (e.g., NaOH or KOH). Ethanol or methanol are common solvents, with reaction times ranging from 6–24 hours under reflux (60–80°C). Yield optimization depends on:

- Catalyst choice : Base strength affects enolate formation efficiency.

- Solvent polarity : Polar protic solvents enhance keto-enol tautomerism .

- Temperature control : Higher temperatures accelerate condensation but may promote side reactions.

| Condition | Yield Range | Key Reference |

|---|---|---|

| Ethanol, NaOH, 12h | 65–72% | |

| Methanol, KOH, 6h | 58–68% |

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- XRD : Resolves crystal packing and confirms stereochemistry (e.g., E-configuration of the α,β-unsaturated ketone) .

- NMR : H NMR reveals methoxy protons (δ 3.8–4.0 ppm) and quinoline aromatic protons (δ 7.5–8.9 ppm). C NMR confirms carbonyl (δ ~190 ppm) and quinoline carbons .

- IR : Strong C=O stretch at ~1650 cm and conjugated C=C at ~1600 cm .

Q. What preliminary biological activities have been reported for quinoline chalcone derivatives?

Quinoline chalcones exhibit:

- Antimicrobial activity : MIC values of 2–16 µg/mL against S. aureus and E. coli .

- Anticancer potential : IC of 10–50 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

- Anti-inflammatory effects : COX-2 inhibition (40–60% at 10 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Standardize assays : Variability in cell lines (e.g., passage number) or microbial strains skews results. Use ATCC-certified lines and replicate assays ≥3 times.

- Control degradation : Monitor compound stability in DMSO or culture media via HPLC to rule out artifact activities .

- Statistical rigor : Apply ANOVA with post-hoc tests to distinguish true activity from noise .

Q. What strategies improve the selectivity of this compound for target proteins in cancer studies?

- Molecular docking : Use crystal structure data (e.g., PDB ID 1T4G) to model interactions with kinase domains. Substituent modifications (e.g., replacing methoxy with halogen groups) enhance binding affinity .

- Proteomics : SILAC-based profiling identifies off-target effects, guiding structural refinement .

Q. How can crystallographic challenges (e.g., poor diffraction) be addressed during structure elucidation?

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

Q. How do substituent variations on the quinoline ring affect photophysical properties?

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.